3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE is a heterocyclic aromatic amine. It is a compound that has garnered significant interest due to its unique structure and potential applications in various fields. The compound consists of an imidazole ring fused with a pyridine ring, with amino and methyl substituents at specific positions, giving it distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials like 2,3-diaminopyridine can undergo cyclization with suitable reagents to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
In an industrial setting, the production of 2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[4,5-b]pyridine core.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated imidazo[4,5-b]pyridines .
Wissenschaftliche Forschungsanwendungen
2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor or activator of specific enzymes, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
2-AMINO-3,5,6-TRIMETHYLIMIDAZO(4,5-B)PYRIDINE can be compared with other similar compounds, such as:
2-AMINO-1-METHYL-6-PHENYLIMIDAZO(4,5-B)PYRIDINE: This compound has a phenyl group instead of methyl groups, leading to different chemical and biological properties.
2-AMINO-3-METHYLIMIDAZO(4,5-B)PYRIDINE: With fewer methyl groups, this compound exhibits distinct reactivity and applications.
2-AMINO-6-METHYLIMIDAZO(4,5-B)PYRIDINE:
Eigenschaften
CAS-Nummer |
57667-51-3 |
---|---|
Molekularformel |
C9H12N4 |
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
3,5,6-trimethylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-5-4-7-8(11-6(5)2)13(3)9(10)12-7/h4H,1-3H3,(H2,10,12) |
InChI-Schlüssel |
GQGRXBZBPOQBFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=C1C)N(C(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.